6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-4-carboxylic acid
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Overview
Description
6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both a pyrazole and a pyrimidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and pyrimidine moieties in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-4-carboxylic acid typically involves the construction of the pyrazole and pyrimidine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the coupling of the pyrazole and pyrimidine rings. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the pyrazole or pyrimidine rings .
Scientific Research Applications
6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways[4][4].
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyrimidine derivatives, such as:
- 1,3-dimethyl-5-pyrazolecarboxylic acid
- 2,4-diaminopyrimidine
- 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid
Uniqueness
What sets 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-4-carboxylic acid apart is the combination of the pyrazole and pyrimidine rings in a single molecule. This unique structure allows for a broader range of chemical reactivity and biological activity compared to compounds containing only one of these rings .
Properties
Molecular Formula |
C10H10N4O2 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
6-(1,5-dimethylpyrazol-3-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H10N4O2/c1-6-3-8(13-14(6)2)7-4-9(10(15)16)12-5-11-7/h3-5H,1-2H3,(H,15,16) |
InChI Key |
MUXBUAQCAXUBLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C2=CC(=NC=N2)C(=O)O |
Origin of Product |
United States |
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